molecular formula C18H19NO2S B15077947 N-{1-[(4-methylphenyl)sulfanyl]-2-oxo-2-phenylethyl}propanamide

N-{1-[(4-methylphenyl)sulfanyl]-2-oxo-2-phenylethyl}propanamide

Cat. No.: B15077947
M. Wt: 313.4 g/mol
InChI Key: NTQBXQXRAWIXDW-UHFFFAOYSA-N
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Description

N-(1-((4-METHYLPHENYL)THIO)-2-OXO-2-PHENYLETHYL)PROPANAMIDE is an organic compound that belongs to the class of anilides This compound is characterized by the presence of a thioether linkage, a phenyl group, and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-((4-METHYLPHENYL)THIO)-2-OXO-2-PHENYLETHYL)PROPANAMIDE typically involves the following steps:

    Formation of the Thioether Linkage: This step involves the reaction of 4-methylthiophenol with an appropriate electrophile to form the thioether linkage.

    Formation of the Amide Bond: The thioether intermediate is then reacted with a suitable acylating agent to form the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-((4-METHYLPHENYL)THIO)-2-OXO-2-PHENYLETHYL)PROPANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

N-(1-((4-METHYLPHENYL)THIO)-2-OXO-2-PHENYLETHYL)PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(1-((4-METHYLPHENYL)THIO)-2-OXO-2-PHENYLETHYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The thioether and amide functional groups play a crucial role in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3,4-DIMETHOXYPHENYL)ETHYL)-2-((4-METHYLPHENYL)THIO)PROPANAMIDE: A similar compound with additional methoxy groups on the phenyl ring.

    N-METHYL-3-((4-METHYLPHENYL)THIO)-1-PROPANAMINE HYDROCHLORIDE: A related compound with a different amine functional group.

Uniqueness

N-(1-((4-METHYLPHENYL)THIO)-2-OXO-2-PHENYLETHYL)PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thioether linkage and amide bond make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H19NO2S

Molecular Weight

313.4 g/mol

IUPAC Name

N-[1-(4-methylphenyl)sulfanyl-2-oxo-2-phenylethyl]propanamide

InChI

InChI=1S/C18H19NO2S/c1-3-16(20)19-18(17(21)14-7-5-4-6-8-14)22-15-11-9-13(2)10-12-15/h4-12,18H,3H2,1-2H3,(H,19,20)

InChI Key

NTQBXQXRAWIXDW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C(=O)C1=CC=CC=C1)SC2=CC=C(C=C2)C

Origin of Product

United States

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